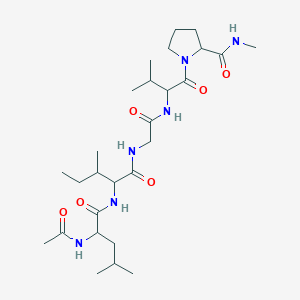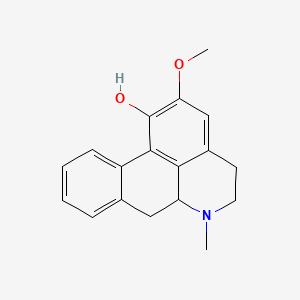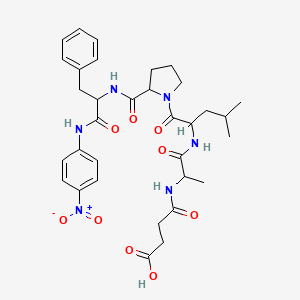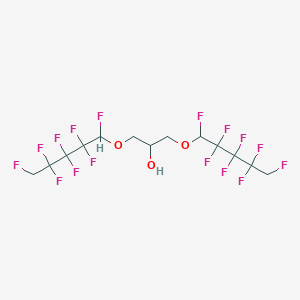
1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol est un composé organique fluoré connu pour ses propriétés chimiques uniques et ses applications potentielles dans divers domaines. Ce composé est caractérisé par la présence de deux groupes octafluoropentoxy liés à un squelette de propan-2-ol, ce qui le rend hautement fluoré et hydrophobe.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol implique généralement la réaction du 1,3-dihydroxypropane avec le bromure de 1H,1H,5H-octafluoropentyle en présence d'une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant aprotique comme le diméthylformamide (DMF) à des températures élevées pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit final. De plus, des techniques de purification telles que la distillation et la recristallisation sont utilisées pour obtenir du this compound de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former la cétone ou l'acide carboxylique correspondants.
Réduction : Le composé peut être réduit pour former l'alcool ou l'alcane correspondants.
Substitution : Les groupes fluorés peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) et le tert-butylate de potassium (KOtBu) peuvent être utilisés.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools ou d'alcanes.
Substitution : Formation de composés fluorés substitués.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de polymères et de matériaux fluorés.
Biologie : Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa nature hydrophobe.
Médecine : Exploré pour son potentiel en tant qu'agent de contraste dans les techniques d'imagerie médicale.
Industrie : Utilisé dans la production de revêtements et de lubrifiants spécialisés en raison de sa stabilité chimique et de ses propriétés hydrophobes.
Mécanisme d'action
Le mécanisme d'action du this compound est principalement lié à sa nature hydrophobe et fluorée. Le composé peut interagir avec les régions hydrophobes des molécules biologiques, modifiant potentiellement leur fonction. De plus, ses groupes fluorés peuvent participer à des interactions spécifiques avec des cibles moléculaires, influençant diverses voies biochimiques.
Applications De Recherche Scientifique
1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques.
Industry: Utilized in the production of specialty coatings and lubricants due to its chemical stability and hydrophobic properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol is primarily related to its hydrophobic and fluorinated nature. The compound can interact with hydrophobic regions of biological molecules, potentially altering their function. Additionally, its fluorinated groups can participate in specific interactions with molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,3-Bis(1H,1H,5H-octafluoropentoxy)-1-propène
- 1,3-Bis(1H,1H,5H-octafluoropentoxy)-2-propanol
Unicité
Le 1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol est unique en raison de son arrangement structurel spécifique et de la présence de deux groupes octafluoropentoxy. Cela lui confère des propriétés chimiques distinctes, telles qu'une forte hydrophobicité et une stabilité chimique, qui ne sont pas observées dans des composés similaires. Ces propriétés le rendent particulièrement précieux dans des applications nécessitant des matériaux fluorés robustes et stables.
Propriétés
Formule moléculaire |
C13H12F16O3 |
|---|---|
Poids moléculaire |
520.21 g/mol |
Nom IUPAC |
1,3-bis(1,2,2,3,3,4,4,5-octafluoropentoxy)propan-2-ol |
InChI |
InChI=1S/C13H12F16O3/c14-3-8(18,19)12(26,27)10(22,23)6(16)31-1-5(30)2-32-7(17)11(24,25)13(28,29)9(20,21)4-15/h5-7,30H,1-4H2 |
Clé InChI |
VNTBQAGCLXMNQS-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC(C(C(C(CF)(F)F)(F)F)(F)F)F)O)OC(C(C(C(CF)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


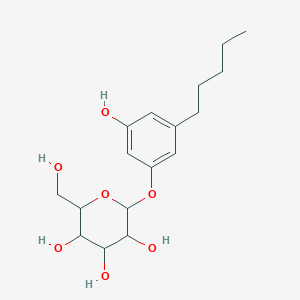
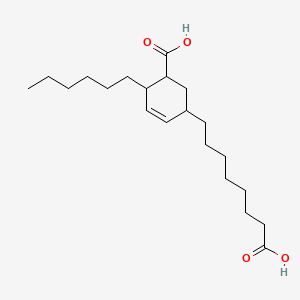
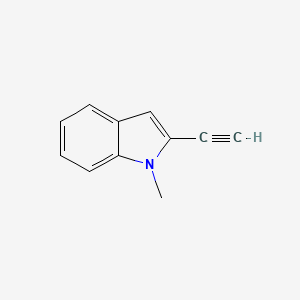
![methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319554.png)
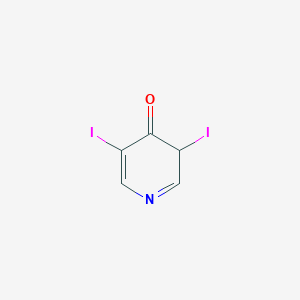
![N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide](/img/structure/B12319575.png)
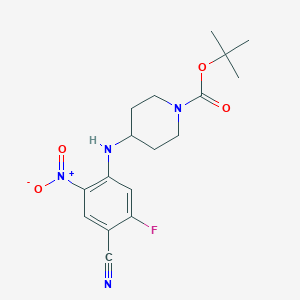
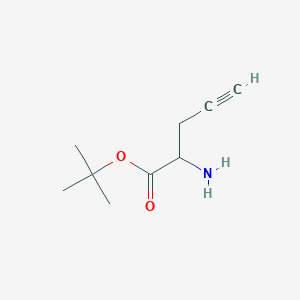
![17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12319587.png)
![1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12319591.png)
![Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12319597.png)
